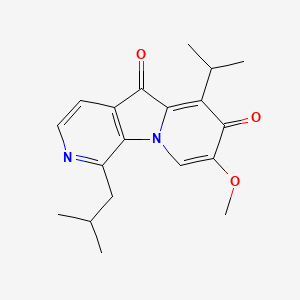

pterocellin D

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H22N2O3 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

8-methoxy-1-(2-methylpropyl)-6-propan-2-ylpyrido[4,3-b]indolizine-5,7-dione |

InChI |

InChI=1S/C19H22N2O3/c1-10(2)8-13-16-12(6-7-20-13)18(22)17-15(11(3)4)19(23)14(24-5)9-21(16)17/h6-7,9-11H,8H2,1-5H3 |

InChI Key |

YQHVSSSUUIVBQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NC=CC2=C1N3C=C(C(=O)C(=C3C2=O)C(C)C)OC |

Synonyms |

pterocellin D |

Origin of Product |

United States |

Isolation and Structural Elucidation of Pterocellin D

Discovery and Biological Source of Pterocellin D

This compound belongs to a family of novel alkaloids, the pterocellins, which were discovered during a search for bioactive compounds from marine invertebrates. researchgate.netresearchgate.net The initial investigation was prompted by the observation that crude extracts from the bryozoan Pterocella vesiculosa exhibited potent activity against P388 murine leukemia cells. researchgate.net This discovery led to the isolation and characterization of several members of this family, including pterocellins A, B, C, E, F, and D. acs.orgnih.gov

The biological source of this compound is the marine bryozoan Pterocella vesiculosa (Lamarck, 1816). nih.gov Bryozoans are colonial, filter-feeding aquatic invertebrates. uit.no Specimens of P. vesiculosa were collected using scuba diving equipment. acs.org This species is identified as an erect, flexible, and bushy colony, often red in color, with branches that tend to curl at their tips. niwa.co.nz It belongs to the family Catenicellidae within the order Cheilostomatida. researchgate.net For archival and verification purposes, a voucher specimen from the collection is held at the Department of Chemistry, University of Waikato, under the designation 01-AI201-03. acs.org

| Collection & Identification Data | Details |

| Organism | Pterocella vesiculosa (Lamarck, 1816) |

| Phylum | Bryozoa |

| Order | Cheilostomatida |

| Family | Catenicellidae |

| Collection Method | SCUBA |

| Voucher Specimen | 01-AI201-03 (University of Waikato) |

The specific specimens of Pterocella vesiculosa from which pterocellins C-F, including D, were isolated were collected from the waters surrounding the Alderman Islands, located off the coast of New Zealand's North Island. acs.orgmdpi.com The known distribution of this species also includes the coastal waters of South Eastern Australia. acs.orgwikipedia.org Ecologically, P. vesiculosa is found in subtidal environments, typically at depths ranging from 15 to 220 meters, where it grows alongside other bushy bryozoans or attaches to algal holdfasts. niwa.co.nz Bryozoans like P. vesiculosa have evolved to produce a variety of secondary metabolites, such as the pterocellins, which are believed to function as a chemical defense mechanism against predators and to compete for space in their marine habitat. uit.no

Extraction and Isolation Methodologies for this compound

The purification of this compound from the raw biological material is a multi-step process requiring careful extraction and sophisticated separation techniques to isolate the compound from a complex mixture of other metabolites.

Following collection, the wet bryozoan colonies, weighing approximately 2772 grams, were stored frozen to preserve their chemical integrity. acs.org The standard procedure for natural product extraction involves macerating the thawed biological material and extracting it with organic solvents. ijbsac.orgunacademy.com An organic extract of P. vesiculosa was prepared, likely using a solvent system such as methanol (B129727) and dichloromethane, to pull the alkaloids and other organic-soluble compounds from the biomass. researchgate.netresearchgate.net This initial solvent extract is then concentrated under reduced pressure to yield a dark, complex crude extract, which serves as the starting material for purification.

The separation of individual pterocellins from the crude extract is achieved through a series of chromatographic steps. irejournals.com This process fractionates the complex mixture based on the physical and chemical properties of its components, such as polarity and size. While the exact sequence for this compound is detailed within its specific discovery literature, the general workflow involves multiple stages of chromatography. nih.govacs.org

The crude extract is typically first subjected to a primary separation, such as solvent partitioning. This is followed by column chromatography using stationary phases like silica (B1680970) gel. Further purification of the resulting fractions is achieved using more advanced techniques, including size-exclusion chromatography (e.g., Sephadex LH-20) and reversed-phase high-performance liquid chromatography (RP-HPLC), which separates compounds based on their hydrophobicity. researchgate.net This systematic approach allowed for the successful isolation of this compound as a pure compound, distinct from its closely related analogues. nih.govmdpi.com

| Extraction & Isolation Summary | |

| Starting Material | Frozen Pterocella vesiculosa (2772 g wet weight) acs.org |

| Initial Extraction | Extraction with organic solvents to produce a crude extract. |

| Purification Method | Multi-step chromatography. |

| Techniques Employed | Column Chromatography (e.g., Silica Gel), Size-Exclusion Chromatography (e.g., Sephadex LH-20), Reversed-Phase HPLC (e.g., C18). researchgate.net |

Spectroscopic Characterization Techniques for this compound

The definitive molecular structure of this compound was determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org These techniques provide detailed information about the molecule's mass, atomic composition, and the connectivity of its atoms.

The structural elucidation process relied heavily on the following methods:

Mass Spectrometry : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to obtain an exact mass for the molecule. acs.org This precise measurement allows for the unambiguous determination of the molecular formula of this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : A comprehensive suite of 1D and 2D NMR experiments was conducted to piece together the molecular framework.

¹H and ¹³C NMR : These one-dimensional experiments identified all the distinct proton and carbon atoms in the molecule and provided clues about their chemical environment.

2D NMR (COSY, HSQC, HMBC) : Two-dimensional techniques were crucial for establishing the final structure. slideshare.net COSY spectra revealed proton-proton couplings, HSQC correlated protons to their directly attached carbons, and HMBC identified longer-range (2-3 bond) correlations between protons and carbons, allowing the assembly of the complete molecular puzzle. acs.org

The spectroscopic data for this compound was also compared with that of the previously identified pterocellins A and B to aid in its structural assignment. acs.org This combined analytical approach confirmed this compound as a new member of this unique family of marine alkaloids. nih.gov

| Spectroscopic Technique | Purpose in Structural Elucidation |

| HRESIMS | Determination of exact mass and molecular formula. researchgate.net |

| ¹H NMR | Identifies proton environments and spin-spin coupling. |

| ¹³C NMR | Identifies the number and type of carbon atoms. |

| COSY | Establishes ¹H-¹H connectivity. slideshare.net |

| HSQC | Maps protons to their directly bonded carbons. acs.org |

| HMBC | Shows long-range ¹H-¹³C correlations to assemble the molecular skeleton. acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

For this compound, specific chemical shifts and coupling constants in the NMR spectra would have revealed the arrangement of protons and carbons, identifying the distinct chemical environments within its heterocyclic system. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would have been employed to establish the connectivity between adjacent protons and to map out the long-range correlations between protons and carbons, respectively. This web of connections is vital for assembling the final molecular structure.

Detailed NMR data for this compound, including specific chemical shifts (δ) and coupling constants (J), are contained within specialized scientific literature. Access to the primary publication, Prinsep, M. R. (2008), Journal of Natural Products, is required for a comprehensive table of these values.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is another critical tool used in the structural elucidation of novel compounds like this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its precise molecular formula. americanpharmaceuticalreview.com

In the analysis of this compound, HRMS would have established its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments would have been conducted. In this technique, the isolated molecule is fragmented, and the masses of the resulting fragments are analyzed. This fragmentation pattern provides a "fingerprint" of the molecule, offering clues about the nature of its substructures and how they are connected. The fragmentation of this compound would be compared to that of known analogues like pterocellins A and B to identify common structural motifs and pinpoint differences. acs.org

Specific high-resolution mass spectrometry data and fragmentation patterns for this compound are available in the primary research article. These data are essential for confirming the molecular formula and the proposed structure.

Comparative Spectroscopic Analysis with Pterocellin Analogues (A, B)

The structural elucidation of this compound was significantly aided by comparing its spectroscopic data with that of pterocellins A and B, which were isolated earlier from the same bryozoan species. acs.orgresearchgate.net This comparative approach is a powerful strategy in natural product chemistry.

By overlaying the NMR and MS data of pterocellins A, B, and D, researchers could quickly identify the shared core structure and pinpoint the specific structural modifications that differentiate this compound from its analogues. For instance, differences in chemical shifts in the NMR spectra or a change in the molecular weight and fragmentation in the mass spectra would indicate variations in functional groups or substitution patterns on the common heterocyclic skeleton. This comparison confirmed that this compound was a new member of this unique family of marine alkaloids. acs.org

| Compound | Key Structural Feature Source | Analytical Methods |

| Pterocellin A | Pterocella vesiculosa | NMR, Mass Spectrometry, X-ray Crystallography |

| Pterocellin B | Pterocella vesiculosa | NMR, Mass Spectrometry |

| This compound | Pterocella vesiculosa | NMR, Mass Spectrometry |

Elucidation of the Heterocyclic Skeleton of this compound

The cumulative analysis of the spectroscopic data led to the elucidation of the novel heterocyclic skeleton of the pterocellins. researchgate.net This core structure is characterized by a 4-pyridone ring system fused with a pyridine (B92270) ring through an intervening five-membered ring, a unique arrangement in the realm of natural products. researchgate.net

The precise attachment points of the different ring systems and the position of any substituents are determined by the detailed analysis of the 2D NMR data, particularly the long-range HMBC correlations. The final proposed structure of this compound represents a new variation on this fascinating and biologically relevant chemical scaffold produced by Pterocella vesiculosa.

Synthetic Methodologies and Total Synthesis Efforts for Pterocellin D

Strategies for the Total Synthesis of Pterocellin Analogues (e.g., Pterocellin A)

The successful total synthesis of pterocellin A provides a foundational blueprint for approaching the synthesis of pterocellin D. The first total synthesis of pterocellin A was accomplished in a convergent sequence over 10 linear steps. nih.govfigshare.com This strategy commenced from commercially available starting materials, kojic acid and 2-bromo-3-pyridinol. nih.govfigshare.com

A key feature of this synthesis was the coupling of two substituted pyridine (B92270) rings. nih.gov This was achieved through a directed lithiation, a powerful tool in organic synthesis for the regioselective functionalization of aromatic rings. nih.gov The subsequent and final key step involved an intramolecular nucleophilic aromatic substitution to construct the third ring of the tricyclic core. nih.gov This approach successfully confirmed the proposed structure of pterocellin A. nih.gov

The table below outlines the key stages in the synthesis of pterocellin A, which could potentially be adapted for this compound.

| Step | Reaction Type | Starting Materials | Key Reagents | Intermediate/Product |

| Pyridine Fragment Synthesis | Methylation, Amination, Protection | Kojic acid | Methyl iodide, Ammonium hydroxide, p-Methoxybenzyl chloride | Protected hydroxymethylpyridine |

| Second Pyridine Fragment Synthesis | Protection, Kumada cross-coupling | 2-bromo-3-pyridinol | Methoxymethyl chloride, Isobutylmagnesium bromide, Nickel catalyst | Substituted pyridine |

| Fragment Coupling | Directed Lithiation | Aldehyde and lithiated pyridine | t-Butyllithium | Coupled pyridine intermediate |

| Cyclization | Intramolecular Nucleophilic Aromatic Substitution | Coupled pyridine intermediate | - | Pterocellin A |

Proposed Synthetic Routes to this compound

As of this writing, there are no published proposed or completed synthetic routes specifically for this compound. However, a plausible retrosynthetic analysis can be envisioned based on the successful synthesis of pterocellin A. The core tricyclic structure of this compound is analogous to that of pterocellin A, suggesting that a similar convergent strategy could be employed.

A hypothetical retrosynthetic disconnection of this compound would likely involve breaking the bond formed during the intramolecular cyclization and the bond connecting the two pyridine-derived rings. This would lead to two suitably functionalized pyridine precursors. The key challenge in a synthesis of this compound would be the introduction and maintenance of the additional hydroxyl group and the stereoselective installation of the side chain, which differ from pterocellin A.

Key Chemical Transformations and Reaction Design Considerations

The synthesis of the pterocellin ring system hinges on a few critical chemical transformations. Any future synthesis of this compound would need to carefully consider the design and execution of these reactions.

Directed Ortho-Metalation (DoM): This reaction is crucial for the regioselective coupling of the two pyridine rings. The choice of directing group and organolithium reagent is critical to ensure high yields and selectivity. For this compound, the additional hydroxyl group would need to be appropriately protected to prevent interference with the lithiation step.

Nucleophilic Aromatic Substitution (SNAr): The final ring-closing step to form the tricyclic core relies on an intramolecular SNAr reaction. The success of this reaction depends on the presence of an electron-withdrawing group to activate the aromatic ring and a good nucleophile. The reaction conditions, such as solvent and temperature, would need to be optimized to favor the desired cyclization.

Protecting Group Strategy: The presence of multiple hydroxyl groups in the this compound target molecule necessitates a robust protecting group strategy. The protecting groups must be stable to the reaction conditions employed in the synthetic sequence and be selectively removable at the appropriate stages.

The following table summarizes key transformations that would be relevant to a synthesis of this compound, based on the synthesis of pterocellin A.

| Transformation | Purpose | Key Considerations |

| Directed Lithiation | Coupling of pyridine fragments | Choice of directing group, organolithium reagent, and reaction temperature. |

| Kumada Coupling | Formation of a C-C bond on a pyridine ring | Catalyst system, Grignard reagent, and reaction conditions. |

| Intramolecular SNAr | Formation of the tricyclic core | Activation of the aromatic ring, nature of the nucleophile, and reaction conditions. |

| Oxidation/Reduction | Functional group interconversion | Choice of reagents to ensure chemoselectivity. |

| Protection/Deprotection | Masking/unmasking of functional groups | Orthogonality of protecting groups. |

Development of Stereoselective Synthesis Approaches for this compound

This compound possesses stereocenters, and therefore, the development of a stereoselective synthesis is a critical consideration. As there are no reported syntheses of this compound, this remains an open area of research.

Potential strategies for achieving stereocontrol could include:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources.

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions.

Substrate-Controlled Diastereoselection: Taking advantage of the inherent stereochemistry of an intermediate to direct the stereochemical outcome of a subsequent reaction.

The stereocenter in the side chain of this compound would require particular attention. A stereoselective aldol (B89426) reaction or the use of a chiral auxiliary are potential methods to establish the desired stereochemistry.

Optimization of Synthetic Yields and Scalability

Currently, without an established synthetic route for this compound, discussions on the optimization of yields and scalability are speculative. However, general principles of process chemistry can be applied to any future synthesis.

Once a viable synthetic route is developed, optimization would likely focus on:

Reagent and Catalyst Screening: Identifying the most efficient and cost-effective reagents and catalysts for each step.

Reaction Condition Optimization: Fine-tuning parameters such as temperature, concentration, and reaction time to maximize yield and minimize side products.

Purification Methods: Developing efficient and scalable purification techniques to isolate the desired product in high purity.

Biological Activity and Preclinical Pharmacological Profiles of Pterocellin D

In Vitro Antiproliferative and Cytotoxic Activities

Activity against Murine Leukemia Cell Lines (P388)

Pterocellin D has demonstrated moderate cytotoxic activity against the P388 murine leukemia cell line. In vitro studies have reported an IC50 value of 4773 ng/mL for this compound against this cell line researchgate.netvliz.be. This indicates its potential as a cytotoxic agent, although its potency is less pronounced compared to some other members of the pterocellin family. Another source states the IC50 value as 4.773 µg/mL, which is equivalent to the previously mentioned value waikato.ac.nzresearchgate.net.

Comparative Cytotoxicity Studies with Pterocellins A, B, C, E, and F

Interactive Table: Comparative Cytotoxicity of Pterocellins against P388 Murine Leukemia Cells

| Compound | IC50 (ng/mL) | Relative Potency |

| Pterocellin A | 477 | High |

| Pterocellin B | 323 | High |

| Pterocellin C | >6250 | Inactive |

| This compound | 4773 | Moderate |

| Pterocellin E | >6250 | Inactive |

| Pterocellin F | >6250 | Inactive |

Antimicrobial Activity

Antifungal Activity against Dermatophytes (e.g., Trichophyton mentagrophytes)

This compound has been shown to possess moderate antifungal activity. Specifically, it has demonstrated activity against the dermatophyte Trichophyton mentagrophytes researchgate.netwaikato.ac.nzresearchgate.net. Dermatophytes are a group of fungi that commonly cause superficial infections of the skin, hair, and nails in humans and animals adelaide.edu.au. The ability of this compound to inhibit the growth of this organism suggests its potential for further investigation as an antifungal agent. In contrast, pterocellins A and B show broader antifungal activity, inhibiting not only Trichophyton mentagrophytes but also Candida albicans and Cladosporium resinae, while pterocellins C, E, and F were reported to be inactive preprints.org.

Antibacterial Activity against Gram-Positive Bacteria (e.g., Bacillus subtilis)

In addition to its antifungal properties, this compound has displayed activity against Gram-positive bacteria. Research has shown that this compound, along with pterocellins C, E, and F, exhibits variable levels of activity against Bacillus subtilis researchgate.netwaikato.ac.nzresearchgate.net. Bacillus subtilis is a ubiquitous Gram-positive bacterium that can be pathogenic under certain conditions frontiersin.orgnih.govfrontiersin.org. Notably, pterocellins A and B also demonstrate activity against the Gram-positive bacterium Bacillus subtilis preprints.org.

Cellular Mechanisms of Action

The precise cellular mechanisms of action for this compound have not been extensively elucidated in published research. However, studies on the closely related and more potent analogue, pterocellin A, may offer some insights. Research on pterocellin A suggests that its cytotoxic effects may be mediated through the induction of apoptosis via the intrinsic mitochondrial pathway researchgate.netmdpi.com. This is supported by observations of mitochondrial impairment in HeLa cells treated with pterocellin A researchgate.net. It has been proposed that the backbone ring structure of pterocellins could potentially intercalate with DNA, thereby triggering apoptosis mdpi.com. Furthermore, the absence of a substitution at position 8 in the pterocellin structure, as is the case for the highly active pterocellins A and B, appears to be important for their potent antitumor activity mdpi.com. Given that this compound has a substitution at this position, this may account for its reduced cytotoxic potency compared to pterocellins A and B. However, it is important to emphasize that these mechanistic details have been primarily studied for pterocellin A, and further research is required to determine if this compound acts through a similar or different mechanism.

Investigation of Apoptosis Induction Pathways

Currently, there are no specific studies in the reviewed scientific literature that investigate the apoptosis induction pathways of this compound. While related compounds from the same family, such as pterocellin A, have been shown to induce apoptosis in human HeLa cancer cells through processes involving the mitochondria and the activation of caspase-3, equivalent research for this compound has not been published. researchgate.netnih.gov The maintenance of cell membrane integrity upon cell death induced by pterocellin A suggested an apoptotic mechanism rather than necrosis. nih.gov However, it remains undetermined whether this compound acts through similar or different apoptotic pathways.

Modulation of Intracellular Signaling Cascades

The specific intracellular signaling cascades modulated by this compound have not been elucidated in the available scientific literature. Research into the broader pterocellin family has suggested that these compounds possess cytotoxic activities, but the precise signaling mechanisms remain largely unknown. researchgate.net For pterocellin A, activation of caspase-3 has been observed, which is a critical executioner caspase in the apoptotic signaling cascade. researchgate.netnih.gov This indicates a potential target pathway, but direct evidence for this compound's influence on this or any other signaling cascade is currently lacking.

Identification of Molecular Targets

Specific molecular targets for this compound have not yet been identified. The compound has demonstrated modest cytotoxic activity against the P388 murine leukemia cell line. preprints.orgnih.gov This bioactivity suggests an interaction with molecular components essential for cell viability or proliferation within this cell line. However, the precise protein or nucleic acid targets through which this compound exerts its effects are unknown. The structure-activity relationship of the pterocellin alkaloids suggests that the H-8 position may be crucial for the bioactivity of this class of compounds. nwafu.edu.cn

Initial in vitro cytotoxicity screening of pterocellins C, D, E, and F was performed against the P388 murine leukemia cell line. The results indicated that only this compound showed modest activity, while the others were largely inactive. nwafu.edu.cnpreprints.org

Table 1: In Vitro Cytotoxicity of Pterocellin Alkaloids against P388 Murine Leukemia Cells

| Compound | IC₅₀ (ng/mL) | IC₅₀ (µM) | Activity Level |

|---|---|---|---|

| Pterocellin A | 477 | 1.4 | Strong |

| Pterocellin B | 323 | 0.7 | Strong |

| Pterocellin C | >6250 | - | Inactive |

| This compound | 4773 | 11.3 | Modest |

| Pterocellin E | >6250 | - | Inactive |

| Pterocellin F | >6250 | - | Inactive |

Data sourced from Martins et al., 2019 and Tian et al., 2018. preprints.orgnih.gov

In Vivo Preclinical Efficacy Studies (Animal Models)

Evaluation of Antitumor Efficacy in Murine Models (e.g., hollow fiber assay)

There are no published preclinical studies evaluating the in vivo antitumor efficacy of this compound in murine models. The National Cancer Institute (NCI) utilized the in vivo hollow fiber assay to test pterocellin A, given its potent in vitro cytotoxicity. researchgate.netresearchgate.net However, pterocellin A was found to be ineffective in this assay and was not selected for further in vivo testing. preprints.orgmdpi.comnih.gov Based on the available literature, this compound has not been subjected to the hollow fiber assay or any other in vivo antitumor models.

Assessment of Biological Activity in Relevant Animal Disease Models

There is no information available from published scientific studies regarding the assessment of this compound's biological activity in any relevant animal disease models. Its preclinical evaluation appears to be limited to the initial in vitro cytotoxicity screening. nwafu.edu.cnpreprints.org

Structure Activity Relationship Sar Studies of Pterocellin D and Its Analogues

Elucidation of Structural Features Critical for Bioactivity

The bioactivity of pterocellin alkaloids is highly sensitive to their structural characteristics. Variations in substitution patterns and stereochemistry across the molecular scaffold have been shown to cause significant fluctuations in cytotoxic potency, highlighting specific regions of the molecule that are crucial for its biological function.

Role of H-8 Position in Pterocellin Alkaloid Bioactivity

One of the most critical determinants for the bioactivity of pterocellin alkaloids is the substitution at the C-8 position. nih.gov Comparative analysis of the natural pterocellins reveals a stark difference in activity between analogues with and without a substituent at this site. nih.govscispace.com Pterocellins A and B, which both lack a substituent at the C-8 position (possessing a hydrogen atom, H-8), exhibit potent cytotoxic activity against the P388 murine leukaemia cell line. nih.govresearchgate.net In contrast, pterocellins C, D, E, and F, which all feature substituents at C-8, show dramatically reduced or negligible activity. nih.gov

Specifically, pterocellin D, which possesses a methoxy (B1213986) group at C-8, displays only modest cytotoxicity, with an IC50 value orders of magnitude higher than that of pterocellins A and B. nih.gov This suggests that any substitution at the C-8 position is detrimental to potent cytotoxic activity, possibly due to steric hindrance that interferes with the molecule's ability to interact with its biological target. scispace.comwaikato.ac.nz The pronounced difference in potency underscores that an unsubstituted C-8 position is a crucial feature for the bioactivity of this alkaloid class. nih.gov

Impact of Substitutions and Stereochemistry on Biological Potency

Beyond the critical H-8 position, other structural modifications across the pterocellin family influence their biological potency. The natural analogues pterocellins A-F share a core heterocyclic skeleton but differ in their substitution patterns, leading to a wide range of cytotoxic efficacy. nih.govresearchgate.net

| Compound | Substitution at C-8 | IC50 (ng/mL) | Relative Potency |

|---|---|---|---|

| Pterocellin B | -H | 323 | Strong |

| Pterocellin A | -H | 477 | Strong |

| This compound | -OCH3 | 4773 | Modest |

| Pterocellin C | Substituted | >6250 | Inactive |

| Pterocellin E | Substituted | >6250 | Inactive |

| Pterocellin F | Substituted | >6250 | Inactive |

Rational Design and Synthesis of this compound Derivatives

The distinct structure-activity relationship observed in natural pterocellins provides a clear roadmap for the rational design of new analogues with potentially improved properties. Synthetic chemistry offers the tools to systematically modify the pterocellin scaffold and explore the chemical space around this novel pharmacophore.

Synthetic Modifications for Enhanced Efficacy

While the total synthesis of pterocellin A has been achieved, specific programs focused on creating derivatives of this compound for enhanced efficacy are not extensively documented in public literature. researchgate.net However, the principles of medicinal chemistry suggest clear strategies for modification. Based on the SAR data, a primary goal would be the removal or replacement of the C-8 methoxy group to mimic the more potent pterocellins A and B. Further modifications could involve altering other substituents to fine-tune activity, solubility, and metabolic stability. The synthesis of analogues is a common strategy to develop compounds with superior clinical potential and for exploring their therapeutic applications. rsc.org

Library Synthesis of this compound Analogues

The creation of a chemical library of this compound analogues represents a powerful approach to comprehensively explore the SAR of this scaffold. Such a library would involve the systematic variation of substituents at multiple positions on the heterocyclic core. This method allows for the rapid generation of diverse molecules for biological screening. rsc.org While a specific library synthesis project for this compound has not been detailed, the synthesis of other alkaloid libraries has proven effective for identifying lead compounds. rsc.org For pterocellins, this could involve introducing a variety of small alkyl or functional groups at different positions to probe the steric and electronic requirements for bioactivity.

Computational Approaches in SAR Analysis

Computational chemistry provides valuable tools for understanding and predicting the SAR of complex natural products like this compound. uit.no Molecular modeling and docking simulations can offer insights into how these alkaloids interact with potential protein targets at an atomic level. For instance, a computational study on the related marine alkaloids kororamides and convolutamines suggested they could act as kinase inhibitors, demonstrating the utility of these methods for generating testable hypotheses. mdpi.comresearchgate.net

For this compound and its analogues, docking studies could be employed to visualize how the C-8 methoxy group might cause steric clashes within a target's binding site, explaining its reduced activity compared to pterocellin A. scispace.com Furthermore, computational methods can be used to establish the absolute configuration of complex molecules, which is crucial for understanding their biological function. uit.no These in silico approaches can help prioritize the synthesis of new derivatives that are most likely to exhibit enhanced bioactivity, thereby streamlining the drug discovery process. vliz.be

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. nih.gov These models are valuable in drug discovery for predicting the activity of new, unsynthesized compounds. researchgate.net For a series of related compounds, QSAR can identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that are critical for their biological function.

Currently, there is a lack of specific QSAR models developed for this compound and its direct analogues in the scientific literature. While general QSAR studies have been conducted for various classes of natural products and synthetic compounds, ijpsr.comnih.govnih.govfrontiersin.org the specific application of these techniques to a series of this compound derivatives to create a predictive model has not been reported. The development of such a model would require a dataset of this compound analogs with corresponding measured biological activities, which does not appear to be publicly available.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govnih.gov This method is instrumental in understanding how a ligand, such as this compound, might interact with a biological target at the atomic level. uu.nl Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability and dynamics of the ligand-receptor interaction. nih.govfrontiersin.orgmdpi.com

There are no specific molecular docking or molecular dynamics simulation studies focused on this compound that are readily accessible in the scientific literature. While these computational methods are widely used in drug discovery to screen virtual libraries of compounds and to elucidate binding mechanisms, nih.gov their application to this compound to identify its potential biological targets and to understand the intricacies of its binding mode has not been detailed in published research. Such studies would be invaluable for identifying the key amino acid residues involved in binding and for rationally designing more effective this compound-based therapeutic agents.

Advanced Analytical Methodologies for Pterocellin D Research

High-Sensitivity Quantitative Analytical Techniques

The accurate measurement of pterocellin D, especially at low concentrations, relies on highly sensitive and specific analytical methods. These techniques are crucial for pharmacokinetic studies, metabolic profiling, and trace analysis in complex matrices.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. waikato.ac.nzalwsci.com It separates the compound from other substances in a mixture, allowing for its precise quantification. shimadzu.nl The basic setup of an HPLC system includes a solvent delivery pump, a sample injector, a column (the stationary phase), a detector, and a data processing workstation. shimadzu.nl The solvent, or mobile phase, carries the sample through the column, where individual components are separated based on their interactions with the stationary phase. shimadzu.nl

For this compound analysis, reversed-phase HPLC is commonly employed, often using a C18 column. mdpi.comhplc.eu The choice of detector is critical for achieving high sensitivity. Advanced detectors used in this compound analysis include:

UV-Vis Detectors: These detectors measure the absorption of ultraviolet or visible light by the analyte. They are robust and widely used, but may lack the sensitivity required for trace analysis.

Diode Array Detectors (DAD) or Photodiode Array (PDA) Detectors: These are advanced UV-Vis detectors that can acquire a full UV-Vis spectrum of the eluting compound. This provides not only quantitative data but also qualitative information that can help in peak purity assessment and compound identification.

Fluorescence Detectors: If this compound exhibits native fluorescence or can be derivatized with a fluorescent tag, this method can offer significantly higher sensitivity and selectivity compared to UV-Vis detection.

Refractive Index (RI) Detectors: While considered a universal detector, the RI detector is generally less sensitive than UV detectors and is sensitive to temperature and mobile phase composition changes. biomedpharmajournal.org

The selection of the appropriate detector and the optimization of chromatographic conditions, such as mobile phase composition, flow rate, and column temperature, are essential for developing a robust and sensitive HPLC method for this compound. shimadzu.nl

Table 1: Comparison of Advanced HPLC Detectors for this compound Analysis

| Detector Type | Principle | Advantages | Considerations for this compound |

| Diode Array Detector (DAD/PDA) | Measures absorbance across a range of UV-Vis wavelengths simultaneously. | Provides spectral information for peak identification and purity assessment. | Requires this compound to have a chromophore. |

| Fluorescence Detector (FLD) | Measures the emission of light from a fluorescent compound after excitation. | High sensitivity and selectivity. | This compound must be naturally fluorescent or derivatized. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | High sensitivity and specificity; provides molecular weight and structural information. | Higher cost and complexity. |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

For the analysis of this compound at very low concentrations, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. measurlabs.comnih.gov UPLC, also known as UHPLC, utilizes columns with smaller particle sizes (typically less than 2 µm), which allows for faster analysis times, higher resolution, and increased sensitivity compared to traditional HPLC. biomedpharmajournal.org

The coupling of UPLC with a mass spectrometer provides exceptional selectivity and sensitivity. measurlabs.com The mass spectrometer can be operated in various modes, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), to specifically detect and quantify this compound even in the presence of complex biological or environmental matrices. lcms.cz This makes UPLC-MS/MS particularly valuable for applications like therapeutic drug monitoring and environmental trace analysis. measurlabs.comresearchgate.net A study on the analysis of various compounds demonstrated that UPLC-MS/MS methods can achieve limits of detection (LOD) as low as 0.2 parts per billion (ppb). researchgate.net

Table 2: Key Parameters in a UPLC-MS/MS Method for this compound

| Parameter | Typical Conditions | Significance for this compound Analysis |

| Column | Sub-2 µm particle size (e.g., C18) | Provides high resolution and separation efficiency. |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water with additives like formic acid. mdpi.commdpi.com | Optimizes peak shape and ionization efficiency. |

| Ionization Source | Electrospray Ionization (ESI) | Suitable for a wide range of polar to moderately polar compounds. |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) | QqQ is excellent for quantification (MRM), while Q-TOF provides high-resolution mass data for identification. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Offers high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions. |

Methods for Purity Assessment and Stability Studies

Ensuring the purity and stability of this compound is critical for its use in research and potential future applications. researchgate.net Impurities can affect biological activity and introduce variability in experimental results. moravek.com

Purity Assessment

Several methods are employed to assess the purity of a this compound sample:

Chromatographic Methods: HPLC and UPLC are the primary tools for purity assessment. alwsci.com By analyzing the chromatogram, the area of the main this compound peak can be compared to the total area of all peaks to calculate the percentage purity. nih.gov This is often referred to as the "relative 100% method". nih.gov

Mass Spectrometry (MS): High-resolution MS can detect and identify impurities by their mass-to-charge ratio, providing information about their elemental composition. alwsci.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine the purity of a sample by comparing the integral of the analyte's signals to that of a certified internal standard. nih.gov

Physical Property Tests: Measuring physical constants such as melting point and boiling point can provide an indication of purity, as impurities tend to broaden the melting range and alter the boiling point. moravek.commoravek.com

Stability Studies

Stability studies are conducted to understand how the quality of this compound varies over time under the influence of various environmental factors such as temperature, humidity, and light. ijpcbs.com These studies are essential for determining appropriate storage conditions and shelf-life. researchgate.net

Forced degradation or stress studies are often performed by subjecting this compound to harsh conditions (e.g., high temperatures, acidic or basic conditions, oxidation) to accelerate its degradation. netpharmalab.es The degradation products are then identified and quantified using techniques like HPLC or UPLC-MS/MS. This information helps to establish the degradation pathways and the intrinsic stability of the molecule. ijpcbs.com Formal stability studies typically involve storing the compound at specific temperatures and humidity levels (e.g., 25°C/60% RH, 40°C/75% RH) and testing it at predetermined time intervals. netpharmalab.eseuropa.eu

Automation and Miniaturization in this compound Analysis

Recent advancements in laboratory automation and miniaturization are being applied to the analysis of chemical compounds like this compound to increase throughput, reduce costs, and improve efficiency. spectroscopyonline.commdpi.com

Automation

Automated systems, such as those using flow injection analysis (FIA) or robotic liquid handlers, can perform sample preparation, injection, and data analysis with minimal human intervention. mdpi.com This enhances reproducibility, reduces the risk of human error, and allows for the analysis of a large number of samples, which is particularly beneficial in high-throughput screening campaigns. mdpi.comdispendix.com

Miniaturization

Miniaturization involves scaling down analytical processes to the micro- or nanoscale. spectroscopyonline.com "Lab-on-a-chip" or microfluidic devices can integrate multiple analytical steps onto a single small chip. dispendix.com These technologies offer several advantages:

Reduced Sample and Reagent Consumption: This is especially important when dealing with precious or limited quantities of this compound. spectroscopyonline.comdispendix.com

Faster Analysis Times: The small dimensions of microfluidic channels lead to rapid diffusion and heat transfer, accelerating reaction and separation times. spectroscopyonline.com

Increased Throughput: The ability to perform many analyses in parallel on a single chip significantly increases the number of experiments that can be conducted. m2-automation.commahshidlab.com

The combination of automation and miniaturization, such as in droplet microarray technologies, allows for highly parallelized and miniaturized assays, further advancing the capabilities of this compound research. m2-automation.com

Future Perspectives and Research Directions for Pterocellin D

Exploration of Novel Biological Activities Beyond Current Findings

The known biological activities of pterocellin D are currently limited to moderate cytotoxicity against the P-388 murine leukemia cell line and activity against the dermatophyte Trichophyton mentagrophytes. mdpi.comnih.gov Its analogue, pterocellin A, has demonstrated cytotoxicity against HeLa human cervical cancer cells by inducing apoptosis through mitochondria-related processes. nih.gov This suggests that the pterocellin scaffold holds potential that is yet to be fully realized. Future research should systematically explore a broader range of biological activities.

Given the diverse pharmacological properties of marine alkaloids, potential areas of investigation for this compound could include:

Antiviral Activity: Many marine natural products exhibit potent antiviral properties. Screening this compound against a panel of viruses could reveal new therapeutic applications.

Anti-inflammatory Effects: Natural products are a rich source of anti-inflammatory agents. nih.gov Investigating the ability of this compound to modulate inflammatory pathways could be a valuable research avenue.

Neuroprotective Properties: The structural complexity of alkaloids often lends itself to interaction with neurological targets. Assessing this compound for neuroprotective or neuroregenerative effects could open doors for treating neurodegenerative diseases.

Expanded Antimicrobial Screening: While activity against one dermatophyte is known, a comprehensive screening against a wider array of pathogenic bacteria and fungi, including drug-resistant strains, is warranted. mdpi.com

Table 1: Known Biological Activities of Select Pterocellins

| Compound | Biological Activity | Cell Line / Organism | Reported IC₅₀ | Citation(s) |

|---|---|---|---|---|

| Pterocellin A | Cytotoxicity / Antitumour | P-388 Murine Leukaemia | 0.477 µg/mL | researchgate.netmdpi.com |

| Cytotoxicity | HeLa Human Cervical Cancer | 886 ng/mL | nih.gov | |

| Pterocellin B | Cytotoxicity / Antitumour | P-388 Murine Leukaemia | 0.323 µg/mL | researchgate.netmdpi.com |

| This compound | Cytotoxicity / Antitumour | P-388 Murine Leukaemia | 4.773 µg/mL | mdpi.comnih.gov |

| Antifungal | Trichophyton mentagrophytes | Moderately active | mdpi.comnih.gov |

Strategies for Sustainable Sourcing and Production

A significant hurdle for the development of many marine natural products is the "supply problem," where the source organism provides only minuscule quantities of the desired compound. nih.gov Sustainable and scalable production methods are critical for any future research and development of this compound.

The natural source of pterocellins, the bryozoan Pterocella vesiculosa, is not a viable option for large-scale production. nih.gov However, it is hypothesized that, like in the case of bryostatins, the true producers of these compounds may be microbial symbionts living within the bryozoan. researchgate.netnih.gov This opens up several biotechnological possibilities:

Identification and Culture of the Symbiotic Producer: The first step would be to identify the symbiotic microorganism responsible for producing this compound. If this microbe can be isolated and cultured in a laboratory setting, microbial fermentation could be used for large-scale, sustainable production. scielo.br

Metabolic Engineering: Once the producing organism is identified, its metabolic pathways could be genetically engineered to increase the yield of this compound, making the fermentation process more efficient and economically viable.

Synthetic Biology: The genes responsible for the biosynthesis of this compound could be identified and transferred into a host organism that is easier to cultivate, such as E. coli or Saccharomyces cerevisiae. This approach, known as heterologous expression, offers a highly controlled and scalable production platform. scielo.br

Chemical synthesis provides a powerful alternative to harvesting from natural sources, offering the ability to produce large quantities of this compound and its analogues without ecological impact. nih.gov

Total Synthesis: Developing a total synthesis route for this compound is a fundamental goal. An efficient and convergent synthetic strategy would not only solve the supply issue but also allow for the creation of structural analogues for lead optimization.

Scalable Synthesis: For a synthesis to be commercially viable, it must be scalable, meaning it can be performed safely and efficiently on a large scale. nih.gov This requires optimizing reaction conditions, minimizing the use of expensive or hazardous reagents, and designing a process that is robust and high-yielding. rsc.org Techniques like flow chemistry and continuous manufacturing could be explored to improve scalability and efficiency over traditional batch processes. rsc.org

Integration of this compound into Combination Therapy Regimens

Rather than acting as a standalone agent, this compound may exhibit its greatest potential as part of a combination therapy. nih.gov Combining therapeutic agents can lead to synergistic effects, reduce required dosages, and overcome drug resistance. nih.govmdpi.com

Future research should investigate the efficacy of this compound when co-administered with established anticancer drugs. For instance, its cytotoxic mechanism, if different from that of standard chemotherapeutics, could be exploited to target cancer cells that have developed resistance to frontline treatments. Studies in cancer cell lines and animal models would be necessary to identify synergistic combinations and to understand the molecular basis for their enhanced activity. yale.edu This approach could potentially reposition this compound as an adjuvant therapy that enhances the efficacy of existing treatments. nih.gov

Translational Research Potential and Lead Optimization Strategies

Translational research aims to bridge the gap between basic scientific discoveries and clinical applications. nih.gov For this compound, this involves a process of lead optimization to improve its "drug-like" properties. bruker.comazolifesciences.com The natural structure of this compound serves as a starting point, or "lead compound," which can be systematically modified to enhance its therapeutic profile. researchgate.net

Key lead optimization strategies would include:

Structure-Activity Relationship (SAR) Studies: By synthesizing a variety of this compound analogues and testing their biological activity, researchers can establish a clear understanding of which parts of the molecule are essential for its effects. This knowledge is crucial for designing more potent and selective compounds. bruker.com

Improving Pharmacokinetic Properties: The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its success as a drug. researchgate.net Medicinal chemistry efforts would focus on modifying the this compound structure to improve its bioavailability, metabolic stability, and other pharmacokinetic parameters.

Reducing Off-Target Effects: Optimization also aims to increase selectivity for the desired biological target while minimizing interactions with other targets that could cause side effects.

This iterative cycle of designing, synthesizing, and testing new analogues is a cornerstone of modern drug discovery and would be essential for translating the initial promise of this compound into a viable preclinical candidate. nih.gov

Addressing Unanswered Questions and Future Research Gaps

Despite its potential, our understanding of this compound is still in its infancy. A focused research effort is needed to address several fundamental questions and fill critical knowledge gaps. phdassistance.comresearchgate.net

Table 2: Key Unanswered Questions for this compound Research

| Research Area | Unanswered Question / Research Gap | Potential Impact |

|---|---|---|

| Mechanism of Action | How exactly does this compound exert its cytotoxic and antifungal effects at the molecular level? | Identification of novel drug targets and pathways. |

| Biosynthesis | Is this compound produced by the bryozoan or a microbial symbiont? What are the genes and enzymes in its biosynthetic pathway? | Enables biotechnological production and sustainable sourcing. |

| Biological Spectrum | What is the full range of biological activities of this compound against different cancer types, viruses, and microbes? | Discovery of new therapeutic indications for the compound. |

| Structure-Activity Relationship | Which chemical features of the pterocellin scaffold are critical for its activity? | Guides the rational design of more potent and selective analogues. |

| In Vivo Efficacy | How does this compound perform in animal models of disease? | Provides essential preclinical data to justify further development. |

| Combination Potential | Does this compound act synergistically with other therapeutic agents? | Development of more effective combination therapies for complex diseases. |

Addressing these unanswered questions through a coordinated, multidisciplinary research effort will be paramount in determining the ultimate value of this compound and the broader class of pterocellin alkaloids as leads for new medicines. editage.comrisingscholars.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.